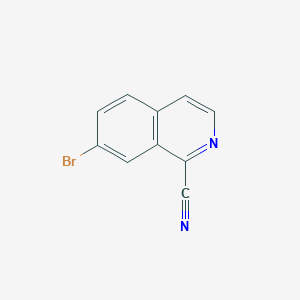
7-Bromoisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromoisoquinoline-1-carbonitrile is an organic compound with the molecular formula C10H5BrN2 . It has a molecular weight of 233.07 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 7-bromo-1-isoquinolinecarbonitrile . The InChI code is 1S/C10H5BrN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 233.07 .Scientific Research Applications
Synthesis of Kinase Inhibitors
One of the primary applications of derivatives of 7-Bromoisoquinoline-1-carbonitrile is in the synthesis of kinase inhibitors. For instance, a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles were synthesized and evaluated as inhibitors of myosin light chain kinase (MLCK) and the epidermal growth factor receptor kinase (EGFR). These compounds demonstrated significant inhibitory activity, which is crucial for the development of therapeutic agents targeting cancer and other diseases characterized by abnormal kinase activity (H. Rode et al., 2011).
Development of Insecticides
Another important application is in the development of novel insecticides. Research has shown that certain derivatives of this compound possess toxicological activity against pests such as Aphis gossypii. This suggests potential for the development of new, effective insecticidal compounds that could contribute to agricultural pest management strategies (E. A. Bakhite et al., 2022).
Alkaloid Synthesis
Derivatives of this compound serve as precursors in the synthesis of complex natural products and alkaloids. For example, the compound has been used in the synthesis of lamellarin U and lamellarin G trimethyl ether, highlighting its role in the construction of molecules with potential pharmacological properties (J. Liermann & T. Opatz, 2008).
Corrosion Inhibitors
Research into the applications of this compound derivatives extends into materials science, particularly in the development of corrosion inhibitors for metals. Novel quinoline derivatives, including those derived from this compound, have been investigated for their ability to protect mild steel in acidic media, demonstrating high inhibition efficiency and potential for industrial applications (Priyanka Singh et al., 2016).
Safety and Hazards
properties
IUPAC Name |
7-bromoisoquinoline-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIXWRLIZIRUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2571509.png)
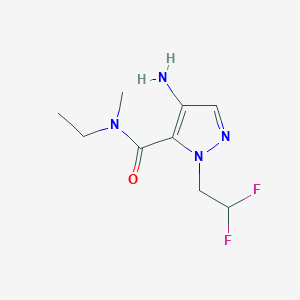


![[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine;trihydrochloride](/img/structure/B2571515.png)
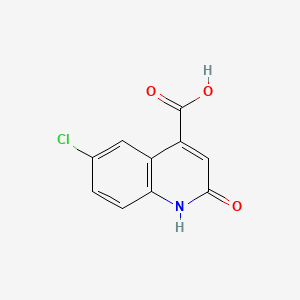
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2571518.png)
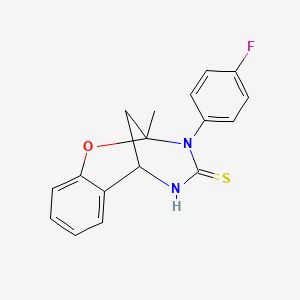
![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571521.png)
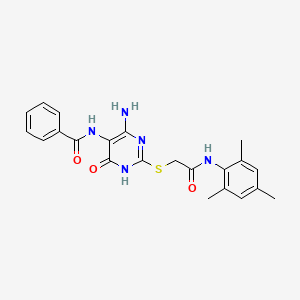
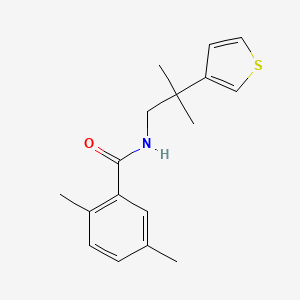
![1-((2-amino-2-oxoethyl)thio)-N-cyclohexyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2571524.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2571525.png)
![N-(4-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2571528.png)